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Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213 Get Quote

Introduction

AF 555 azide is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa

Fluor family.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-

containing molecules through a highly specific and efficient bioorthogonal reaction known as

"click chemistry".[1][4][5] This property makes AF 555 azide an invaluable tool for flow

cytometry, enabling the precise detection and quantification of a wide range of biological

molecules and processes.

Principle of Detection: Click Chemistry

The primary application of AF 555 azide in flow cytometry relies on the copper(I)-catalyzed

alkyne-azide cycloaddition (CuAAC) reaction.[1][6][7] In this reaction, the azide group of the AF

555 molecule selectively reacts with a terminal alkyne group that has been metabolically,

enzymatically, or chemically incorporated into a biomolecule of interest. This forms a stable

triazole linkage, effectively labeling the target with the bright orange-fluorescent AF 555 dye.[8]

A copper-free version of this reaction, strain-promoted alkyne-azide cycloaddition (SPAAC),

can also be utilized with cyclooctyne-modified molecules.[4][8][9]

Key Features and Applications

High Photostability and Brightness: AF 555 is a highly photostable fluorophore with a high

quantum yield, resulting in bright, stable signals ideal for sensitive detection in flow

cytometry.[1][2][3]
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Hydrophilicity: Its water-soluble nature minimizes non-specific binding and aggregation,

leading to improved signal-to-noise ratios.[2][3][10]

Bioorthogonal Labeling: The click chemistry reaction is highly specific and does not interfere

with native biological processes, ensuring that labeling is targeted and background

fluorescence is low.[11][12]

Mild Reaction Conditions: The click reaction proceeds under mild, biocompatible conditions,

preserving cell morphology and the integrity of other cellular epitopes for multi-parameter

analysis.[6]

Versatile Applications in Flow Cytometry:

Cell Proliferation Assays: AF 555 azide is widely used to detect the incorporation of

alkyne-modified nucleoside analogs, such as 5-ethynyl-2´-deoxyuridine (EdU), into newly

synthesized DNA.[6][11][13] This provides a superior alternative to the traditional BrdU

assay, which requires harsh DNA denaturation steps.[6][12]

Nascent Protein Synthesis: By using alkyne-modified amino acids like L-

azidohomoalanine (AHA), researchers can label and quantify newly synthesized proteins.

[1]

Glycan Labeling: Metabolic labeling with alkyne-modified sugars allows for the detection

and analysis of glycosylation patterns on the cell surface or intracellularly.

Labeling of Alkyne-Modified Antibodies and Proteins: Purified antibodies or other proteins

can be modified with an alkyne group and subsequently labeled with AF 555 azide for use

in direct flow cytometry staining.

Spectral Properties
The spectral characteristics of AF 555 make it compatible with standard flow cytometer

configurations, particularly those equipped with a yellow-green (561 nm) or blue (488 nm, for

cross-excitation) laser.
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Property Wavelength (nm)

Excitation Maximum ~555 nm[2]

Emission Maximum ~565 nm[2]

Recommended Laser Line 532 nm or 555 nm[2][10][14]

Common Filter Set TRITC (tetramethylrhodamine)[2][10]

Experimental Protocols
Protocol 1: Cell Proliferation Analysis using EdU and AF
555 Azide
This protocol describes the detection of DNA synthesis in proliferating cells by labeling with

EdU, followed by detection with AF 555 azide using a click reaction.

Materials

Cells of interest

Cell culture medium

EdU (5-ethynyl-2´-deoxyuridine)

AF 555 Azide

Click-iT™ Fixative (e.g., 4% paraformaldehyde in PBS)[13]

Click-iT™ Saponin-based Permeabilization and Wash Reagent[13]

Copper (II) Sulfate (CuSO₄)[13]

Click-iT™ EdU Buffer Additive (reducing agent)[13]

1% Bovine Serum Albumin (BSA) in PBS

DNA content stain (e.g., DAPI, Propidium Iodide)
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Flow cytometry tubes

Flow cytometer

Experimental Workflow Diagram
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Cell Preparation

Staining Protocol

Analysis
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Metabolic Labeling
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Caption: Workflow for cell proliferation analysis using EdU and AF 555 azide.
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Procedure

EdU Labeling:

Culture cells to the desired confluency.

Add EdU to the culture medium at a final concentration of 10 µM (this may require

optimization depending on the cell type).

Incubate for 1-2 hours under normal cell culture conditions to allow for EdU incorporation

into newly synthesized DNA.

Cell Harvesting and Fixation:

Harvest cells using your standard method (e.g., trypsinization).

Wash the cells once with 3 mL of 1% BSA in PBS. Centrifuge at 500 x g for 5 minutes and

discard the supernatant.[6]

Resuspend the cell pellet in 100 µL of Click-iT™ Fixative.[6]

Incubate for 15 minutes at room temperature, protected from light.[6][13]

Wash the cells once with 3 mL of 1% BSA in PBS, pellet the cells, and remove the

supernatant.[13]

Permeabilization:

Resuspend the fixed cell pellet in 100 µL of 1X Click-iT™ Saponin-based Permeabilization

and Wash Reagent.[6]

Incubate for 15 minutes at room temperature.

Click Reaction:

Prepare the Click Reaction Cocktail immediately before use (within 15 minutes).[6][7] For

each sample, mix the following in order:
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Component Volume

1X Click-iT® Reaction Buffer 438 µL

CuSO₄ Solution 20 µL

AF 555 Azide (stock solution) 2.5 µL

Reaction Buffer Additive 40 µL

| Total Volume | 500 µL |

Add 500 µL of the Click Reaction Cocktail to each tube containing the permeabilized cells.

[6]

Incubate for 30 minutes at room temperature, protected from light.[6][7][13]

Washing and DNA Staining:

Wash the cells once with 3 mL of 1X Click-iT™ Permeabilization and Wash Reagent.[6]

[13] Pellet the cells and remove the supernatant.

(Optional) If performing antibody staining for other markers, do so at this step according to

the antibody manufacturer's protocol.

Resuspend the cell pellet in 500 µL of a suitable buffer (e.g., 1% BSA in PBS).

Add a DNA content stain, such as DAPI or Propidium Iodide, at the recommended

concentration.

Incubate as required for the DNA stain (e.g., 5-15 minutes).

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters

for AF 555 and the chosen DNA stain.

Gate on the cell population based on forward and side scatter properties.
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Create a bivariate plot of AF 555 fluorescence (indicating EdU incorporation) versus DNA

content to identify cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Direct Staining of Cell Surface Antigens with
AF 555 Azide-Labeled Antibody
This protocol assumes you have a purified, alkyne-modified antibody. The first part describes

the labeling of this antibody with AF 555 azide. The second part describes the use of the

resulting conjugate for direct flow cytometry.

Part A: Antibody Labeling with AF 555 Azide

This is a general guideline. The optimal ratio of dye to antibody should be determined

empirically.

Materials

Alkyne-modified, purified antibody (in an amine-free buffer like PBS)

AF 555 Azide

Copper (II) Sulfate (CuSO₄)

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

Desalting column or dialysis equipment for purification

Antibody Labeling Workflow
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Click Reaction

Purification

Combine alkyne-antibody,
AF 555 azide, CuSO4,
and a reducing agent

Incubate at room temperature
(e.g., 1-2 hours, dark)

Remove unconjugated dye
(Desalting column or dialysis)

Determine degree of labeling
(Spectrophotometry)

Store conjugate at 4°C
(Protected from light)

Click to download full resolution via product page

Caption: Workflow for conjugating an alkyne-antibody with AF 555 azide.

Procedure

Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified antibody

with a 5- to 10-fold molar excess of AF 555 azide.

Catalyze Reaction: Add freshly prepared CuSO₄ and a reducing agent to catalyze the click

reaction.

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
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Purification: Remove the unconjugated AF 555 azide using a desalting column or by dialysis

against PBS.

Characterization: Determine the concentration of the antibody and the degree of labeling

(dye-to-protein ratio) using spectrophotometry.

Storage: Store the labeled antibody at 4°C, protected from light. Add a preservative like

sodium azide if desired for long-term storage.

Part B: Cell Staining and Analysis

Procedure

Cell Preparation: Harvest 1-5 x 10⁶ cells per sample and wash them with ice-cold FACS

buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[15]

Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking agent

(e.g., normal serum from the host species of the secondary antibody, if used, or excess

unlabeled IgG) for 10-15 minutes on ice.[16][17]

Antibody Incubation: Add the optimal concentration of the AF 555-conjugated primary

antibody to the cells.[15]

Incubation: Incubate for 30 minutes at 4°C in the dark.[15][16][18]

Washing: Wash the cells 2-3 times with 2 mL of cold FACS buffer to remove unbound

antibody. Centrifuge at 300-400 x g for 5 minutes between washes.[15][18]

Resuspension: Resuspend the final cell pellet in 0.5 mL of FACS buffer.[15][16]

Analysis: Analyze the samples on the flow cytometer as soon as possible, keeping them on

ice and protected from light.[15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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